
Potassium (2-bromo-2-phenylvinyl)trifluoroborate
Descripción general
Descripción
Potassium (2-bromo-2-phenylvinyl)trifluoroborate is a chemical compound with the CAS Number: 219718-89-5. It has a molecular weight of 288.94 . It’s a solid substance that should be stored in an inert atmosphere, under -20C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BBrF3.K/c10-8(6-9(11,12)13)7-4-2-1-3-5-7;/h1-6H;/q-1;+1/b8-6-; and the InChI key is KSODWGWQNMCMLU-PHZXCRFESA-N .Aplicaciones Científicas De Investigación
Organic Synthesis
- Summary of Application : Potassium organotrifluoroborates are used in various organic transformations . They are used for C-C bond-forming reactions . These include the Lewis acid-promoted additions of boronic esters to N-acyliminium ions and allyl and crotyltrifluoroborate salts to aldehydes .
- Methods of Application : Aryl and alkenyltrifluoroborate salts will add to aldehydes under the influence of rhodium catalysis or in the presence of zinc metal . These salts also participate in palladium-catalyzed Suzuki-Miyaura and other cross-coupling reactions .
- Results or Outcomes : The use of these compounds in organic synthesis has led to the development of new synthetic routes to fluorinated chemical compounds . This is particularly important as fluorinated compounds are an important motif in pharmaceuticals and other fields .
Material Science
- Summary of Application : Fluorinated biaryls, which can be synthesized using potassium organotrifluoroborates, have numerous applications in material science .
- Methods of Application : The development of new synthetic routes to fluorinated chemical compounds is an important area of current research . One promising method is the borylation of suitable precursors to generate fluorinated aryl boronates as versatile building blocks for organic synthesis .
- Results or Outcomes : The use of these compounds in material science has led to the development of new materials with unique properties .
Cross-Coupling Reactions
- Summary of Application : Potassium trifluoroborates are used as the primary boron source in Suzuki–Miyaura-type reactions . These organoboron reagents have several advantages over boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
- Methods of Application : Potassium trifluoroborates are used in cross-coupling reactions. They participate in palladium-catalyzed Suzuki-Miyaura and other cross-coupling reactions .
- Results or Outcomes : The use of these compounds in cross-coupling reactions has led to the development of new synthetic routes to various chemical compounds .
Epoxidation of C=C Bonds
- Summary of Application : The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
- Methods of Application : The epoxidation process involves the reaction of an alkene with a peracid to form an epoxide .
- Results or Outcomes : The use of these compounds in the epoxidation of C=C bonds has led to the development of new synthetic routes to various chemical compounds .
Late Stage Functionalization
- Summary of Application : The ability to incorporate alkyl groups selectively and conveniently into molecular substructures at a late stage is of critical strategic value in complex molecule synthesis .
- Methods of Application : In the quest for a universal alkylating platform, various nucleophilic organometallic reagents have surfaced that are capable of facilitating such desired transformations . However, the highly reactive nature of many of these reagents limits their use for polyfunctional molecules .
- Results or Outcomes : Strategies using the Suzuki-Miyaura cross-coupling reaction for the transfer of alkyl groups have been employed in the syntheses of various natural products and biologically significant analogues .
Drug Discovery & Development
- Summary of Application : Potassium organotrifluoroborates have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions, which are particularly useful in drug discovery and development .
- Methods of Application : These reagents are easily prepared, and most are indefinitely stable to air and moisture . Recent advances have focused on the utility of alkyltrifluoroborates in appending alkyl groups selectively and conveniently onto appropriate molecular substructures .
- Results or Outcomes : This has led to the development of new synthetic routes to various chemical compounds, which are critical in drug discovery and development .
Safety And Hazards
Propiedades
IUPAC Name |
potassium;[(Z)-2-bromo-2-phenylethenyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BBrF3.K/c10-8(6-9(11,12)13)7-4-2-1-3-5-7;/h1-6H;/q-1;+1/b8-6-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSODWGWQNMCMLU-PHZXCRFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C(C1=CC=CC=C1)Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C(/C1=CC=CC=C1)\Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BBrF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673706 | |
| Record name | Potassium [(Z)-2-bromo-2-phenylethenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-bromo-2-phenylvinyl)trifluoroborate | |
CAS RN |
219718-89-5 | |
| Record name | Potassium [(Z)-2-bromo-2-phenylethenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





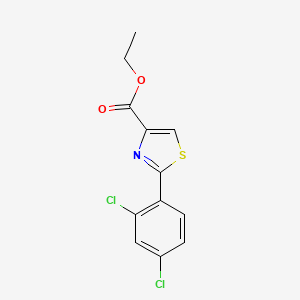
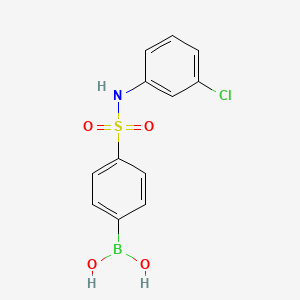
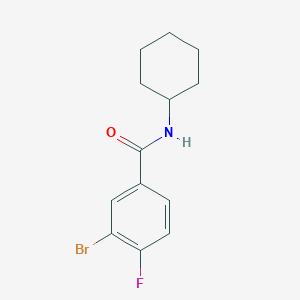
![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)

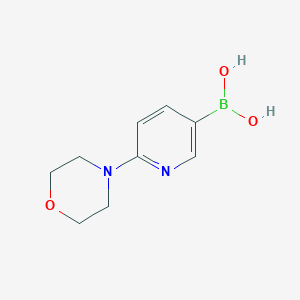
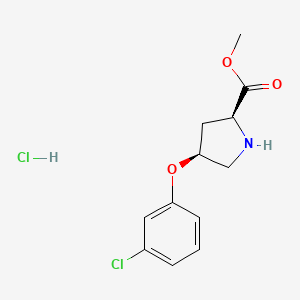
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)
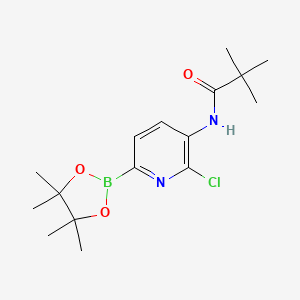
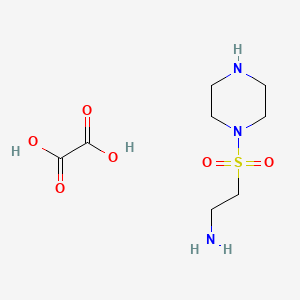

![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)